An In-depth Technical Guide to 3,4,6-Trihydroxy-2-methylbenzoic Acid: Structure, Properties, and Therapeutic Potential
An In-depth Technical Guide to 3,4,6-Trihydroxy-2-methylbenzoic Acid: Structure, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Abstract
3,4,6-Trihydroxy-2-methylbenzoic acid is a polyhydroxylated aromatic compound belonging to the family of trihydroxybenzoic acids. While the biological activities and therapeutic applications of this specific isomer are not as extensively documented as its close analogs like gallic acid, its chemical structure suggests significant potential in medicinal chemistry and drug development.[1] This technical guide provides a comprehensive overview of the known chemical properties of 3,4,6-Trihydroxy-2-methylbenzoic acid, and through an analogical approach with closely related, well-studied compounds, explores its potential synthesis, spectroscopic characterization, and biological activities. By presenting detailed experimental protocols and discussing structure-activity relationships, this guide aims to equip researchers with the foundational knowledge and practical methodologies to investigate this promising molecule.
Introduction and Chemical Identity
3,4,6-Trihydroxy-2-methylbenzoic acid is an organic molecule with the chemical formula C₈H₈O₅.[1] It features a benzoic acid core substituted with a methyl group at the 2-position and three hydroxyl groups at the 3, 4, and 6 positions.[1] This specific substitution pattern distinguishes it from more commonly studied isomers such as gallic acid (3,4,5-trihydroxybenzoic acid) and orsellinic acid (2,4-dihydroxy-6-methylbenzoic acid).[1] The presence of multiple hydroxyl groups and a carboxylic acid moiety suggests potential for a range of biological activities, including antioxidant and antimicrobial properties, stemming from its ability to donate hydrogen atoms and chelate metal ions.
While specific molecular targets for 3,4,6-Trihydroxy-2-methylbenzoic acid have not yet been identified in the scientific literature, its structural similarity to other biologically active phenolic acids makes it a compelling candidate for further investigation.[1] This guide will delve into its physicochemical characteristics and provide a framework for its synthesis and evaluation.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The key properties of 3,4,6-Trihydroxy-2-methylbenzoic acid are summarized below.
| Property | Value | Source |
| IUPAC Name | 3,4,6-trihydroxy-2-methylbenzoic acid | [1] |
| CAS Number | 27613-31-6 | [1] |
| Molecular Formula | C₈H₈O₅ | [1] |
| Molecular Weight | 184.15 g/mol | [1] |
| InChI Key | NXNCXCHKAILAOR-UHFFFAOYSA-N | [1] |
| Canonical SMILES | CC1=C(C(=CC(=C1O)O)O)C(=O)O | [1] |
Synthesis and Characterization
Proposed Synthetic Pathway
A logical starting material for the synthesis is 2-methylhydroquinone, which provides the core aromatic ring with two of the required hydroxyl groups and the methyl group in the correct relative positions.[1] The primary challenge lies in the regioselective introduction of the third hydroxyl group and the carboxylic acid moiety. A proposed multi-step synthesis is outlined below.
Caption: Proposed synthesis of 3,4,6-Trihydroxy-2-methylbenzoic acid.
Spectroscopic Characterization (Analog-Based)
Experimental spectroscopic data for 3,4,6-Trihydroxy-2-methylbenzoic acid is not currently available. Therefore, we present data from a closely related analog, 3,4-dihydroxybenzoic acid (protocatechuic acid), to provide a basis for what can be expected.
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR of 3,4-dihydroxybenzoic acid in a suitable deuterated solvent like DMSO-d₆ would show distinct signals for the aromatic protons and the hydroxyl and carboxylic acid protons. For 3,4,6-Trihydroxy-2-methylbenzoic acid, one would expect a singlet for the remaining aromatic proton, a singlet for the methyl group protons, and distinct singlets for the three hydroxyl protons and the carboxylic acid proton, all of which would be exchangeable with D₂O.
-
¹³C NMR: The carbon NMR of 3,4-dihydroxybenzoic acid shows characteristic peaks for the carboxyl carbon, the hydroxyl-substituted aromatic carbons, and the other aromatic carbons. For 3,4,6-Trihydroxy-2-methylbenzoic acid, one would expect to see eight distinct carbon signals corresponding to the unique carbon environments in the molecule. The carboxyl carbon would appear furthest downfield, followed by the oxygenated aromatic carbons.
3.2.2. Infrared (IR) Spectroscopy
The IR spectrum of a benzoic acid derivative is characterized by several key absorbances. For 3,4,6-Trihydroxy-2-methylbenzoic acid, the spectrum would be expected to show:
-
A broad O-H stretching band from approximately 2500-3300 cm⁻¹ for the carboxylic acid hydroxyl group, which is often superimposed on the C-H stretching vibrations.
-
Sharp O-H stretching bands for the phenolic hydroxyl groups around 3200-3600 cm⁻¹.
-
A strong C=O stretching absorption for the carboxylic acid carbonyl group, typically in the range of 1680-1710 cm⁻¹.
-
C-O stretching vibrations for the carboxylic acid and phenolic hydroxyl groups between 1210-1320 cm⁻¹.
-
Aromatic C=C stretching vibrations in the 1450-1600 cm⁻¹ region.
3.2.3. Mass Spectrometry (MS)
In an electron ionization (EI) mass spectrum, 3,4,6-Trihydroxy-2-methylbenzoic acid (MW = 184.15) would be expected to show a molecular ion peak [M]⁺ at m/z 184. A prominent fragment would likely be the loss of a water molecule ([M-H₂O]⁺) at m/z 166 and the loss of the carboxyl group ([M-COOH]⁺) at m/z 139.
Potential Biological Activities and Mechanisms of Action
While direct studies on 3,4,6-Trihydroxy-2-methylbenzoic acid are limited, the extensive research on other trihydroxy- and dihydroxybenzoic acids provides a strong basis for predicting its potential biological activities.
Antioxidant Activity
Phenolic acids are well-known for their antioxidant properties, which are primarily attributed to their ability to scavenge free radicals. The number and position of hydroxyl groups on the aromatic ring are critical for this activity. For instance, gallic acid (3,4,5-trihydroxybenzoic acid) is a potent antioxidant. The antioxidant capacity of 3,4,6-Trihydroxy-2-methylbenzoic acid can be evaluated using standard in vitro assays.
4.1.1. Experimental Protocol: DPPH Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical.
Materials:
-
DPPH solution (e.g., 0.1 mM in methanol)
-
Test compound (3,4,6-Trihydroxy-2-methylbenzoic acid) dissolved in a suitable solvent (e.g., methanol) at various concentrations.
-
Positive control (e.g., Gallic acid, Ascorbic acid)
-
Methanol (or other suitable solvent)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of the test compound and the positive control.
-
In a 96-well plate, add a specific volume of each dilution to the wells.
-
Add the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance at a specific wavelength (e.g., 517 nm) using a microplate reader.
-
Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Determine the IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.
Antimicrobial Activity
Hydroxybenzoic acids have been shown to possess antimicrobial activity against a range of bacteria and fungi.[2] The mechanism is thought to involve the disruption of microbial cell membranes and the inhibition of essential enzymes.
4.2.1. Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Test compound dissolved in a suitable solvent (e.g., DMSO)
-
Positive control (e.g., a known antibiotic or antifungal)
-
Sterile 96-well microplates
-
Incubator
Procedure:
-
Prepare a standardized inoculum of the microorganism.
-
In a 96-well plate, perform serial dilutions of the test compound in the growth medium.
-
Add the microbial inoculum to each well.
-
Include a positive control (microorganism with a standard antimicrobial), a negative control (medium only), and a growth control (microorganism in medium).
-
Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determine the MIC by visually inspecting for the lowest concentration at which no turbidity (growth) is observed.
Potential Signaling Pathways
Based on the activities of related phenolic acids, 3,4,6-Trihydroxy-2-methylbenzoic acid could potentially modulate key cellular signaling pathways involved in oxidative stress and inflammation, such as the Nrf2 and NF-κB pathways.
Caption: Potential modulation of Nrf2 and NF-κB pathways.
Conclusion and Future Directions
3,4,6-Trihydroxy-2-methylbenzoic acid represents an understudied yet potentially valuable molecule in the field of medicinal chemistry. Its chemical structure strongly suggests that it possesses biological activities analogous to other well-characterized trihydroxybenzoic acids. This technical guide has provided a comprehensive overview of its known properties and, through a scientifically grounded analogical approach, has offered detailed methodologies for its synthesis, characterization, and biological evaluation.
Future research should focus on the definitive synthesis and purification of 3,4,6-Trihydroxy-2-methylbenzoic acid to enable the acquisition of concrete experimental data. Subsequent studies should then be directed towards a thorough investigation of its antioxidant, antimicrobial, and potentially anticancer activities, both in vitro and in vivo. Elucidating its precise mechanisms of action and identifying its molecular targets will be crucial steps in unlocking its full therapeutic potential. The protocols and conceptual frameworks presented in this guide provide a solid foundation for these future endeavors.
References
-
Kalinowska, M., et al. (2021). Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines. Molecules, 26(17), 5349. [Link].
-
Cowan, M. M. (1999). Plant products as antimicrobial agents. Clinical microbiology reviews, 12(4), 564-582. [Link].
